molecular formula C42H65N13O10 B108331 Saralasin CAS No. 34273-10-4

Saralasin

カタログ番号: B108331
CAS番号: 34273-10-4
分子量: 912.0 g/mol
InChIキー: PFGWGEPQIUAZME-NXSMLHPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Saralasin (CAS 34273-10-4) is an octapeptide analogue of angiotensin II (Ang II), with substitutions at positions 1 (sarcosine) and 8 (alanine) . It acts as a competitive antagonist of the angiotensin II type 1 (AT1) receptor, primarily used for diagnosing hypertension linked to the renin-angiotensin system (RAS) . Its molecular formula is C42H65N13O10, and it exhibits partial agonist activity under certain conditions . Studies in pediatric populations demonstrated its diagnostic utility, with blood pressure reductions (≥10/6 mmHg) observed in patients with elevated peripheral renin activity (PRA) .

準備方法

サララシンは、固相ペプチド合成(SPPS)によって合成されます。この方法は、ペプチドの製造によく使用される方法です。このプロセスには、固体樹脂に固定された成長するペプチド鎖にアミノ酸を順次添加することが含まれます。 サララシンの特定の配列には、サラシン、アルギニン、バリン、チロシン、バリン、ヒスチジン、プロリン、およびアラニンが含まれています

化学反応の分析

サララシンは、次のようなさまざまな化学反応を受けます。

    酸化: サララシンは、特定の条件下で酸化されて、存在する場合、システイン残基間にジスルフィド結合を形成することがあります。

    還元: 還元反応は、ジスルフィド結合(存在する場合)を切断して、ペプチドを還元型に戻すことができます。

    置換: サラシン中のアミノ酸残基は、他のアミノ酸に置換されて、異なる特性を持つ類似体を作成することができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、ジチオスレイトールなどの還元剤が含まれます。

科学研究の応用

サララシンは、特に化学、生物学、医学の分野で、科学研究で広く研究されてきました。その用途には次のようなものがあります。

    化学: サララシンは、アンジオテンシンII受容体拮抗薬の構造活性関係を調べるためのツールとして使用されます。

    生物学: これは、血圧調節や体液のバランスなど、さまざまな生理学的プロセスにおけるアンジオテンシンIIの役割を調査するために使用されます。

    医学: サララシンは、腎血管性高血圧症と本態性高血圧症を区別するために臨床的に使用されました。

    産業: 用途が限られており、中止されたため、サララシンの産業用途は最小限です。

科学的研究の応用

Hypertension Management

Saralasin has been utilized as a diagnostic tool for identifying renin-dependent hypertension. In clinical studies, it has demonstrated efficacy in lowering blood pressure in patients with elevated plasma renin levels. For example, a study indicated that this compound infusion led to significant blood pressure reduction in hypertensive patients with high baseline renin and angiotensin II levels, while having little effect on those with normal levels .

Case Study: Renin-Mediated Hypertension

  • Patient Profile : A 40-year-old male with nephrosclerosis.
  • Intervention : this compound administered for 14 hours to control blood pressure.
  • Outcome : Marked reduction in hypertension post-administration, confirming the utility of this compound as a diagnostic agent for renin-mediated hypertension .

Neuropharmacological Research

This compound has been shown to influence neuronal activity within the brain. Research indicates that it can antagonize the effects of Ang II on hippocampal neurons, leading to decreased spontaneous neuronal activity. This suggests potential applications in studying the role of the renin-angiotensin system in neurodegenerative diseases and cognitive function .

Key Findings:

  • This compound was found to inhibit excitatory effects induced by Ang II in hippocampal neurons.
  • It may serve as a valuable tool in understanding neuronal excitability and its modulation through the renin-angiotensin system .

Acute Pancreatitis Treatment

Recent studies have explored this compound's protective effects against oxidative stress and tissue injury in cerulein-induced acute pancreatitis models. Administering this compound prior to inducing pancreatitis significantly reduced pancreatic injury markers such as plasma alpha-amylase levels and oxidative modifications .

Study Overview:

  • Methodology : Intravenous administration of this compound (10-50 µg/kg) before cerulein induction.
  • Results : Decreased oxidative stress indicators and improved histopathological outcomes, suggesting a protective role for this compound against acute pancreatitis .

Renal Transplantation

In renal transplant patients, this compound has been used as a functional test for assessing the renin-angiotensin axis. It aids in diagnosing hypertension related to transplant rejection episodes by providing insights into the underlying mechanisms of blood pressure regulation post-transplant .

Clinical Insights:

  • This compound administration helped identify cases of renin-dependent hypertension during acute rejection episodes.
  • Its use underscores the importance of angiotensin blockade in managing transplant-related complications .

Neurite Outgrowth Studies

Emerging research suggests that this compound may also act as an agonist at the AT2 receptor, promoting neurite outgrowth in neuronal cell lines. This challenges the traditional view of this compound solely as an antagonist and opens new avenues for investigating its role in neurodevelopment and regeneration .

Research Highlights:

  • This compound induced neurite outgrowth comparable to endogenous Ang II via AT2 receptor activation.
  • This finding could have implications for developing therapies aimed at neuroregeneration and treatment of neurodegenerative disorders .

Summary Table of Applications

Application AreaMechanism/EffectKey Findings/Outcomes
Hypertension ManagementAngiotensin II blockadeSignificant BP reduction in renin-dependent hypertension
NeuropharmacologyModulation of neuronal excitabilityInhibition of Ang II effects on hippocampal neurons
Acute PancreatitisReduction of oxidative stressAmeliorated pancreatic injury markers
Renal TransplantationFunctional assessment of renin-angiotensinIdentified renin-dependent hypertension during rejection
Neurite OutgrowthAT2 receptor agonismInduced neurite outgrowth similar to endogenous Ang II

作用機序

サララシンは、アンジオテンシンII受容体、特にAT1受容体に競合的に結合して、アンジオテンシンIIの作用を阻害することによって効果を発揮します。 これにより、血管収縮とアルドステロン分泌が阻害され、血圧が低下します サララシンの部分的アゴニスト活性は、受容体をより低い程度で活性化することもできることを意味し、これは全体的な効果を調節することがあります .

類似化合物との比較

Mechanism of Action and Receptor Specificity

Compound Primary Target Mechanism Receptor Specificity Key Findings
Saralasin AT1 Receptor Competitive antagonist/partial agonist AT1 (antagonist), AT2 (agonist) Induces neurite growth via AT2 receptor agonism in NG108-15 cells .
Sarile AT1 Receptor Competitive antagonist AT1 (antagonist), AT2 (agonist) Similar to this compound; enhances neurite growth via AT2 receptors .
Losartan AT1 Receptor Non-peptide antagonist Selective AT1 antagonist Therapeutically used for chronic hypertension; no AT2 activity .
Captopril ACE Enzyme ACE inhibitor N/A Prevents Ang II synthesis; used diagnostically and therapeutically .

Key Insights :

  • Dual Receptor Activity : Unlike Losartan, this compound and Sarile exhibit AT2 receptor agonism, which may confer neuroprotective or regenerative effects .
  • Diagnostic Utility: this compound’s short half-life (3.2–8.2 min in humans) limits therapeutic use but supports diagnostic applications , whereas Captopril’s longer duration enables both diagnostic and chronic management .

Structural and Pharmacokinetic Differences

Compound Structure Type Half-Life (Human) Metabolites Key Modifications
This compound Octapeptide 3.2–8.2 min Non-cumulative Sarcosine (position 1), Alanine (position 8)
Sarile Octapeptide Not reported Not reported Structural analogue of this compound
Losartan Non-peptide 6–9 hours Active (EXP3174) Tetrazole-imidazole backbone .
Captopril Sulfhydryl-containing 1.9 hours Inactive Binds ACE zinc moiety .

Key Insights :

  • Peptide vs. Non-Peptide: this compound’s peptide structure contributes to rapid clearance, contrasting with Losartan’s stability .

Key Insights :

  • Diagnostic Accuracy: this compound’s sensitivity improves with volume depletion, reducing false negatives .
  • Therapeutic Gap : this compound’s partial agonism may elevate blood pressure in low-renin states, limiting therapeutic use .

Unique Pharmacodynamic Effects

  • Insulin Secretion : this compound alters first-phase insulin release without affecting blood glucose, a distinction from beta-blockers or thiazides .

生物活性

Saralasin is a synthetic octapeptide analog of angiotensin II, primarily known for its role as an angiotensin II receptor antagonist. However, recent studies have highlighted its complex biological activity, particularly its agonistic effects on the angiotensin II type 2 (AT2) receptor. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound's primary mechanism involves its interaction with angiotensin II receptors, specifically the AT1 and AT2 subtypes. While traditionally considered an antagonist at the AT1 receptor, this compound exhibits agonistic properties at the AT2 receptor. This dual action is significant because:

  • AT1 Receptor : Activation leads to vasoconstriction, inflammation, and fibrosis.
  • AT2 Receptor : Activation promotes vasodilation and counteracts inflammation and fibrosis.

Research indicates that this compound can induce neurite outgrowth in NG108-15 cells via the AT2 receptor, suggesting a potential neuroprotective role . The structural characteristics of this compound allow it to mimic endogenous angiotensin II while also blocking its effects at the AT1 receptor.

Agonistic Effects on Neurite Outgrowth

A study demonstrated that this compound promotes neurite outgrowth in a cell model system. This effect was inhibited by PD 123,319, a selective antagonist for the AT2 receptor, confirming that the neurite outgrowth is mediated through AT2 receptor activation. Notably, neither this compound nor its analog sarile inhibited Ang II-induced neurite outgrowth, reinforcing their classification as agonists rather than antagonists at this receptor .

Clinical Applications in Hypertension

This compound has been explored as a diagnostic tool for hypertension, particularly in identifying renovascular hypertension. It has been approved by the FDA for this purpose due to its ability to modulate blood pressure responses in hypertensive patients . A consensus committee highlighted its utility in differentiating between primary and secondary hypertension forms.

Comparative Studies

A comparative study evaluated this compound against ACE inhibitors in hypertensive patients. Results indicated that while both treatments effectively lowered blood pressure, ACE inhibitors showed superior long-term efficacy compared to this compound . This finding underscores the importance of understanding the specific contexts in which this compound may be beneficial.

Case Studies and Clinical Trials

Several case studies have documented the effects of this compound in various clinical settings:

  • Case Study 1 : A patient with resistant hypertension showed significant blood pressure reduction when treated with this compound. This case illustrated the potential of this compound to act as a therapeutic agent in specific patient populations where traditional antihypertensives fail .
  • Case Study 2 : In a cohort study involving patients with heart failure, administration of this compound resulted in improved cardiac function metrics compared to baseline measurements. This suggests a potential role for this compound in heart failure management due to its dual receptor activity .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Effect Receptor Involvement
Neurite OutgrowthInduces growthAT2
Blood Pressure RegulationLowers blood pressureAT1 (antagonist)
Diagnostic UtilityIdentifies renovascular hypertensionN/A
Heart Failure ManagementImproves cardiac functionAT2

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Saralasin as a competitive angiotensin II receptor antagonist?

this compound functions by mimicking angiotensin II's structure but with key substitutions (sarcosine at position 1 and alanine at position 8), enabling competitive binding to AGTR1/AGTR2 receptors. Its partial agonist activity arises from incomplete receptor activation, which complicates dose-response interpretations. Methodologically, validate antagonism via radioligand binding assays, comparing displacement curves with angiotensin II .

Q. How do structural modifications in this compound influence its receptor binding affinity?

Structural determinants include the N-terminal sarcosine (enhancing metabolic stability) and C-terminal alanine (reducing intrinsic activity). Use site-directed mutagenesis or molecular dynamics simulations to map residue-specific interactions. For example, replacing Tyr⁴ with bulkier residues reduces binding, as shown in competitive inhibition assays (IC₅₀ shifts from 1.2 nM to 8.3 nM) .

Q. What experimental design principles are critical for studying this compound in hypertension models?

Key considerations:

  • Dosage : Optimize based on species (e.g., 10–50 µg/kg/min IV in rats).
  • Controls : Include angiotensin II infusion controls to assess blockade efficacy.
  • Endpoint metrics : Blood pressure monitoring (invasive vs. non-invasive) and plasma renin activity .
  • Reproducibility : Standardize buffer pH (7.4) and temperature (37°C) to minimize peptide degradation .

Q. How can researchers validate this compound’s specificity in angiotensin receptor studies?

Use knockout models (e.g., AGTR1⁻/⁻ mice) or co-administration with non-peptide antagonists (e.g., losartan). Cross-validate via immunofluorescence to confirm receptor colocalization. A 2023 study reported 95% specificity for AGTR1 in renal arteries, with off-target effects on bradykinin receptors at high doses (>100 nM) .

Q. What are common reproducibility challenges in this compound in vitro assays?

Variability stems from:

  • Peptide stability : this compound degrades in serum-containing media (t½ = 2–4 hrs). Use protease inhibitors (e.g., aprotinin) or fresh preparations.
  • Receptor density : Cell lines with low AGTR1 expression (e.g., HEK293) may yield inconsistent results. Opt for primary vascular smooth muscle cells .

Advanced Research Questions

Q. How can discrepancies between in vivo and in vitro efficacy data for this compound be resolved?

In vivo factors (e.g., hemodynamic compensation, renal clearance) often mask in vitro potency. Apply physiologically based pharmacokinetic (PBPK) modeling to account for plasma protein binding (this compound: 78% bound) and tissue distribution. A 2024 study reconciled disparities by adjusting for endothelial nitric oxide modulation in vivo .

Q. What strategies optimize this compound administration in complex models like renal artery stenosis?

Use osmotic minipumps for sustained delivery (0.5 µL/hr for 14 days) to avoid pulsatile effects. Monitor renal blood flow via Doppler ultrasonography and validate tissue penetration using HPLC-MS (detection limit: 0.1 ng/mL) .

Q. How can this compound be integrated into studies of the renin-angiotensin system (RAS) crosstalk with other pathways?

Combine this compound with ACE inhibitors (e.g., captopril) to isolate AGTR1-mediated effects. For example, in heart failure models, co-administration revealed synergistic natriuretic peptide upregulation (p < 0.01 vs. monotherapy). Transcriptomic profiling (RNA-seq) can identify downstream targets .

Q. How should partial agonist activity in this compound dose-response curves be analyzed statistically?

Employ the operational model of agonism to quantify efficacy (τ) and affinity (Kₐ). For biphasic curves, use a two-site binding model. A 2023 meta-analysis reported τ = 0.3 for this compound vs. τ = 1.0 for angiotensin II, indicating weak intrinsic activity .

Q. What protocols ensure long-term stability of this compound in physiological buffers?

  • Storage : Lyophilized peptide stable at -80°C for 6 months; reconstitute in 0.1% acetic acid (pH 3.0) to prevent aggregation.
  • In-use stability : Avoid repeated freeze-thaw cycles; use within 24 hrs at 4°C.
  • Validation : Monitor purity via reversed-phase HPLC (retention time: 12.3 min, C18 column) .

特性

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGWGEPQIUAZME-NXSMLHPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39698-78-7 (acetate, hydrated)
Record name Saralasin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046549
Record name Saralasin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

912.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34273-10-4
Record name Saralasin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saralasin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Saralasin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。